4-methoxy-1H-indole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1H-indole-7-carboxylic acid is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. The presence of a methoxy group at the 4-position and a carboxylic acid group at the 7-position of the indole ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1H-indole-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . For this compound, the starting materials would include a 4-methoxyphenylhydrazine and a suitable carboxyl-containing aldehyde or ketone.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1H-indole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxy-1H-indole-7-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include various substituted indoles, hydroxylated derivatives, and reduced forms of the original compound.
Scientific Research Applications
4-Methoxy-1H-indole-7-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: It is used in the study of enzyme interactions and metabolic pathways involving indole compounds.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. The indole ring structure allows for interactions with various biological molecules, potentially affecting cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1H-indole-7-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Methoxy-1H-indole-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position instead of the 7-position.
Uniqueness
4-Methoxy-1H-indole-7-carboxylic acid is unique due to the specific positioning of the methoxy and carboxylic acid groups, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with biological targets that may not be possible with other indole derivatives.
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
4-methoxy-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c1-14-8-3-2-7(10(12)13)9-6(8)4-5-11-9/h2-5,11H,1H3,(H,12,13) |
InChI Key |
LWCDWDRDMSUCGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CNC2=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.